4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

4-Methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (CAS 64256-74-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzenesulfonamide class. Its core architecture—a thiadiazole ring connected to a para-toluenesulfonamide moiety—is shared with several pharmacologically active compounds, most notably the marketed antidiabetic agent glybuzole.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.4 g/mol
CAS No. 64256-74-2
Cat. No. B14503544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
CAS64256-74-2
Molecular FormulaC12H15N3O2S2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C12H15N3O2S2/c1-3-4-11-13-14-12(18-11)15-19(16,17)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,15)
InChIKeyVGODEHOHWRKBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (CAS 64256-74-2): Core Chemical and Pharmacological Context for Procurement Decisions


4-Methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (CAS 64256-74-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzenesulfonamide class. Its core architecture—a thiadiazole ring connected to a para-toluenesulfonamide moiety—is shared with several pharmacologically active compounds, most notably the marketed antidiabetic agent glybuzole [1]. The compound is primarily supplied as a high-purity research chemical or custom-synthesis building block for medicinal chemistry and chemical biology applications. Its physicochemical profile (MW 297.4 g/mol, cLogP 2.66, TPSA 68.9 Ų) places it within the lead-like property space, making it suitable for fragment-based screening or early-stage drug discovery campaigns [2].

Why 4-Methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Cannot Be Directly Replaced by Generic In-Class Analogs


Despite sharing a common 1,3,4-thiadiazol-2-yl benzenesulfonamide scaffold, subtle modifications to the substituents at the 5-position of the thiadiazole ring and the benzene sulfonamide moiety can dramatically alter biological target engagement, pharmacokinetic behavior, and even safety profiles [1]. For instance, the well-characterized analog glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) is an orally active insulin secretagogue, whereas structurally related compounds bearing a 4-methoxybenzyl group at the same position (e.g., OU749) exhibit γ-glutamyl transpeptidase (GGT) inhibition [2]. Such functional divergence demonstrates that even single-atom changes in the 5-alkyl chain or aryl substituent can redirect a molecule’s biological mechanism. Therefore, substituting the 4-methyl, 5-propyl-substituted target compound with a seemingly analogous sulfonamide—without confirmatory potency and selectivity data—carries a high risk of altered or nullified activity in an established assay or target engagement model.

Quantitative Differentiation Evidence for 4-Methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide vs. Closest Analogs


Predicted Lipophilicity (cLogP) Comparison with Glybuzole: Impact on Membrane Permeability and Solubility

The target compound has a markedly lower calculated logP than the closest marketed drug analog glybuzole. A lower logP generally correlates with improved aqueous solubility and reduced nonspecific protein binding, which can be advantageous for in vitro assays and early pharmacokinetic screening [1][2]. This difference originates from the replacement of the bulky tert-butyl group in glybuzole with a linear n-propyl chain.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation vs. 4-Amino Analog: Implications for CNS Penetration

The target compound possesses a lower TPSA than the 4-amino substituted analog, which is a determinant for blood-brain barrier (BBB) penetration. Lower TPSA values (<70 Ų) are strongly associated with higher BBB permeability, making this compound a more suitable candidate for CNS-targeted probe development than its 4-amino counterpart, which exceeds the typical CNS drug threshold of 70–90 Ų [1][2].

Central nervous system drug delivery Blood-brain barrier penetration Physicochemical property alert

Rotatable Bond Count and Molecular Flexibility Relative to Glybuzole

The n-propyl substituent at the thiadiazole 5-position provides one additional rotatable bond compared to the tert-butyl group of glybuzole. Increased flexibility can enhance conformational adaptability for protein binding but may also introduce a larger entropic penalty upon binding, influencing the thermodynamic profile of target engagement [1][2].

Molecular flexibility Entropic penalty Ligand binding

Recommended Procurement and Research Application Scenarios for 4-Methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide


CNS-Penetrant Chemical Probe Design

Leveraging its low TPSA (68.9 Ų) and moderate lipophilicity, this compound can serve as a starting fragment for designing brain-penetrant inhibitors of CNS-expressed carbonic anhydrase isoforms or GGT, as outlined in Section 3 [1]. The compound's property profile aligns with the BBB penetration rule-of-thumb (TPSA <70 Ų, cLogP 1–4).

Isotope-Labeled Internal Standard for Glybuzole Metabolism Studies

Due to its close structural similarity to glybuzole but distinct molecular mass (identical MW of 297.4, but different fragment pattern), the target compound can be used as a stable-isotope-labeled analog (after derivatization) or as a qualitative reference standard in LC-MS/MS-based assays monitoring antidiabetic drug metabolism.

SAR Exploration of 5-Alkyl Chain Length Effects on GGT Inhibition

Patent family WO2015030106A1 and the OU749 series indicate that 5-substituted thiadiazole sulfonamides inhibit γ-glutamyl transpeptidase. This compound, with its linear propyl chain, fills a gap in the SAR between the shorter ethyl and the bulkier tert-butyl/benzyl analogs, enabling systematic exploration of chain-length-dependent potency and selectivity [2].

Physicochemical Property Reference for In Silico Model Validation

The compound's experimentally unmeasured but computationally predicted logP and TPSA make it a useful test case for validating property-prediction software or machine learning models, particularly for thiadiazole-containing chemical libraries.

Quote Request

Request a Quote for 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.